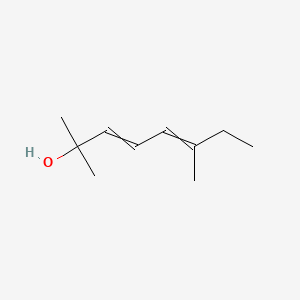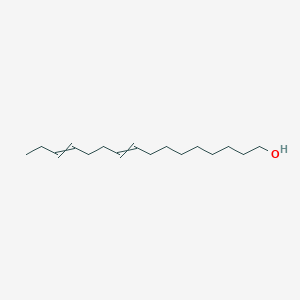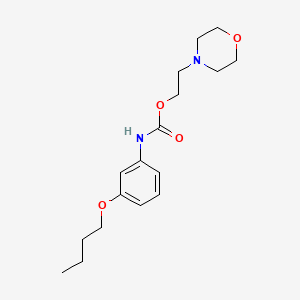
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound known for its diverse applications in various fields. It is often used in research and industrial settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 3-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
- Carbamic acid, (3-butoxyphenyl)-, 2-(4-pyrrolidinyl)ethyl ester
Uniqueness
Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its morpholine ring provides unique steric and electronic effects, differentiating it from similar compounds.
Properties
CAS No. |
65347-91-3 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-10-22-16-6-4-5-15(14-16)18-17(20)23-13-9-19-7-11-21-12-8-19/h4-6,14H,2-3,7-13H2,1H3,(H,18,20) |
InChI Key |
XPOMVEWPTSHEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


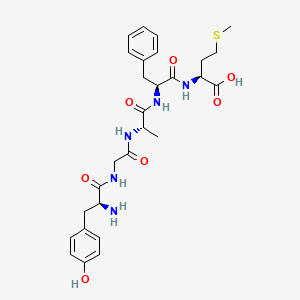
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
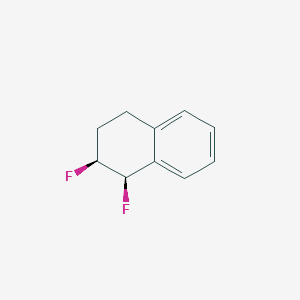
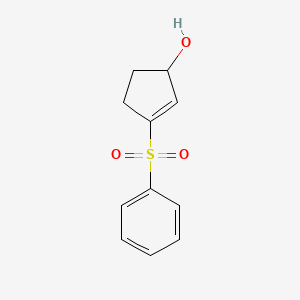
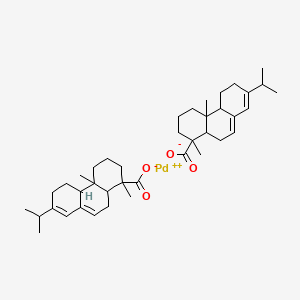
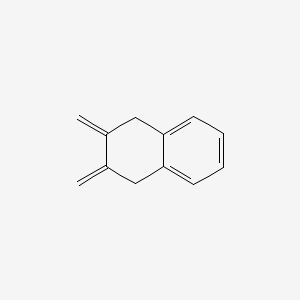
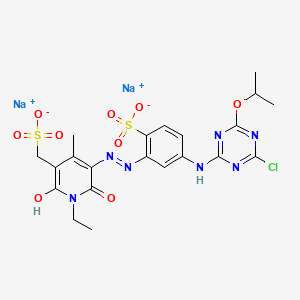

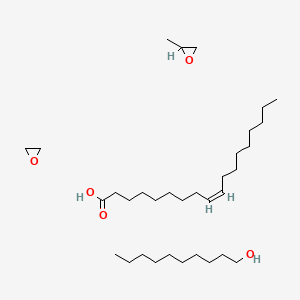

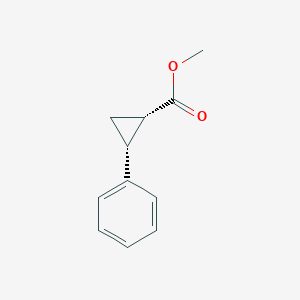
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
